B1576355 Hymenochirin-4B

Hymenochirin-4B

Cat. No.: B1576355
Attention: For research use only. Not for human or veterinary use.
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Description

Hymenochirin-4B is a linear, synthetic host-defense peptide originating from the skin secretions of the Congo dwarf clawed frog, Hymenochirus boettgeri . This 28-amino acid peptide (Sequence: IKI-P-AF-VK-DT-LK-KV-AK-GV-IS-AV-AG-AL-TQ) exhibits moderate, broad-spectrum antibacterial activity against a panel of Gram-negative and Gram-positive bacteria, including Escherichia coli , Pseudomonas aeruginosa , Klebsiella pneumoniae , and Staphylococcus aureus , with a minimum inhibitory concentration (MIC) of 20 µM . It also demonstrates antifungal activity against Candida albicans . A key feature of its profile is its relatively weak hemolytic activity against human erythrocytes, suggesting a degree of selectivity for microbial cells over human red blood cells . As a member of the hymenochirin family, this compound is part of a unique group of peptides that show little structural similarity to host-defense peptides from other frog genera, providing a distinct scaffold for structure-activity relationship (SAR) studies . Its mechanism of action is believed to involve interaction with microbial membranes, a common trait of cationic, amphipathic peptides. Researchers value this peptide for exploring new antimicrobial agents and understanding the evolution of host-defense peptides in amphibians . The product is supplied as a lyophilized powder with a high purity level of 98.2% (by HPLC) and should be stored at or below -20°C. This product is intended for research purposes only and is not for diagnostic or therapeutic use .

Properties

bioactivity

Antibacterial, Antifungal

sequence

IKIPAFVKDTLKKVAKGVISAVAGALTQ

Origin of Product

United States

Ii. Isolation Methodologies and Source Organism for Hymenochirin 4b Research

Extraction and Purification Techniques from Biological Matrices

The isolation of Hymenochirin-4B and its related peptides from their natural source relies on a multi-step process involving initial extraction from the frog's skin secretions followed by sophisticated purification techniques. This process is designed to separate the complex mixture of bioactive compounds to isolate individual peptides with high purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the purification of hymenochirins, including this compound. The process typically begins with a crude, lyophilized skin secretion that is reconstituted and subjected to chromatographic separation.

The enrichment of this compound is achieved through a sequential or multi-step HPLC approach. wur.nl An initial separation of the crude secretion is often performed on a Vydac C-4 column. wur.nl Fractions containing peptides of interest are then collected and subjected to further rounds of purification on columns with different selectivity, such as Vydac C-8 or C-18 columns, to achieve a high degree of purity (often >98%). wur.nl The elution of the peptides from the column is controlled by a gradient of an organic solvent, typically acetonitrile, in aqueous trifluoroacetic acid. wur.nl This methodology allows for the separation of the structurally similar hymenochirin peptides from each other. wur.nl

General chromatographic techniques like column chromatography, thin-layer chromatography, and affinity chromatography are widely used for separating various biological molecules, but RP-HPLC is the specific and critical method for isolating peptides like this compound. nih.gov

The standard method for obtaining the raw biological material involves stimulating the skin glands of Hymenochirus boettgeri to release their defensive secretions. mdpi.comnih.govnih.gov This is typically achieved through a non-lethal administration of norepinephrine. mdpi.comnih.gov The secreted peptides are then collected, processed, and prepared for analysis.

A significant methodological advance in this field is the application of "peptidomics." nih.govresearchgate.net This approach combines RP-HPLC for separation with mass spectrometry for the precise identification of the molecular masses of the eluted peptides. This strategy allows for a comprehensive profiling of the entire peptide content of the skin secretion in a single analysis. researchgate.net

More recently, research has expanded to include transcriptome analysis of the frog's skin and breeding glands. nih.govvulcanchem.com By sequencing the messenger RNA (mRNA), researchers can predict the amino acid sequences of the peptide precursors. This genetic approach complements direct peptide isolation by revealing the full diversity of the encoded peptides, including those that may be present in low concentrations and missed by direct peptidomic analysis. nih.gov This has led to the identification of a larger family of 14 predicted hymenochirin peptides from H. boettgeri transcripts. nih.govvulcanchem.com

Chromatographic Separations for this compound Enrichment

Biological Source and Peptidomic Context of Hymenochirus boettgeri

This compound is a naturally occurring host-defense peptide produced by the Congo dwarf clawed frog, Hymenochirus boettgeri (Family: Pipidae). mdpi.comnih.gov These frogs possess specialized skin glands that synthesize and secrete a complex cocktail of bioactive peptides as a chemical defense mechanism in their aquatic habitats.

Peptidomic analysis of the norepinephrine-stimulated skin secretions of Hymenochirus boettgeri revealed a family of five principal, structurally related antimicrobial peptides, named Hymenochirin-1B through Hymenochirin-5B. nih.govfao.org Within this mixture, Hymenochirin-3B was found to be the most abundant peptide. nih.govfao.org this compound is present in significant, though lower, quantities. wur.nl

The approximate yields from a typical purification run illustrate the relative abundance of these peptides in the secretion. wur.nl

Table 1: Relative Abundance of Hymenochirin Peptides in H. boettgeri Skin Secretion
PeptideApproximate Final Yield (nmol)
Hymenochirin-1B40
Hymenochirin-2B55
Hymenochirin-3B425
This compound90
Hymenochirin-5B65

Data sourced from Mechkarska et al. wur.nl

The hymenochirins are a family of structurally related peptides that exhibit notable differences in their primary amino acid sequences and post-translational modifications. nih.gov Hymenochirin-1B is distinct in that it possesses a C-terminal α-amidation, a common modification in amphibian peptides that can enhance biological activity. nih.govfao.org In contrast, Hymenochirins-2B, -3B, -4B, and -5B all have a free carboxylic acid (COOH) at their C-terminus. nih.govfao.org

These peptides (2B-5B) share a conserved general structure, represented as XKIPX₂VKDTLKKVAKGX₂SX₂AGAX₃.COOH. nih.govfao.org Despite this shared framework, variations in specific amino acid residues account for their individual identities. The structural diversity among these peptides is significantly lower than that observed in the antimicrobial peptide families of related frog genera like Silurana and Xenopus. nih.govnih.gov This low structural variation is thought to be a result of different evolutionary pressures, likely purifying selection and gene duplication events. vulcanchem.com This limited diversity and low structural similarity to peptides from other pipid frogs provide biochemical evidence that supports the proposed ancient evolutionary divergence of the Pipinae (Hymenochirus) and Xenopodinae (Xenopus, Silurana) subfamilies. nih.govvulcanchem.comresearchgate.net

Table 2: Amino Acid Sequences of Hymenochirin Peptides 1B-5B
Peptide NameAmino Acid SequenceSource
Hymenochirin-1BIKLSPETKDNLKKVLKGAIKGAIAVAKMV-NH₂ nih.govnih.gov
Hymenochirin-2BLKIPGFVKDTLKKVAKGIFSAVAGAMTPS nih.gov
Hymenochirin-3BIKIPAVVKDTLKKVAKGVLSAVAGALTQ nih.govfao.org
This compoundIKIPAFVKDTLKKVAKGVISAVAGALTQ nih.gov
Hymenochirin-5BLKIPGFVKDTLKKVAKGVLSSVAGALTPS vulcanchem.com

Note: -NH₂ denotes C-terminal amidation.

Iii. Advanced Structural Characterization and Conformational Analysis of Hymenochirin 4b

Determination of Primary Structure and Amino Acid Sequence Variants

The primary structure, the linear sequence of amino acids, is the foundational blueprint of a peptide's architecture. Hymenochirin-4B is a 28-amino acid peptide. Its sequence reveals a cationic nature, attributed to a high number of lysine (B10760008) residues which results in a net positive charge at physiological pH. The peptide is also characterized by a significant content of hydrophobic amino acids such as isoleucine, valine, and alanine.

Table 1: Comparison of this compound and Hymenochirin-1B Primary Structure

FeatureThis compoundHymenochirin-1B
Amino Acid Length 2829
Key Residues High content of Lysine, Alanine, Valine, and IsoleucineSimilar composition with an additional residue
N-terminus Conserved IKIP regionConserved N-terminal region
C-terminus Ends with Glutamine (Q)C-terminally amidated in its natural form
Net Charge (pH 7.0) +9Cationic

This table is based on available data for this compound and comparative information for Hymenochirin-1B. rsc.orgrsc.org

Secondary Structure Elucidation via Spectroscopic Techniques (e.g., Circular Dichroism, NMR)

Spectroscopic methods are invaluable for understanding the secondary structure of peptides in different environments. Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are particularly powerful tools in this regard. cnjournals.comuniv-lorraine.frnih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the regular, repeating structures within a peptide. units.it For peptides like hymenochirins, CD spectra can reveal the propensity to form α-helices, β-sheets, or random coils. units.itcore.ac.uk NMR spectroscopy, on the other hand, can provide atomic-level information on the three-dimensional structure and dynamics of a molecule in solution. nih.gov

In aqueous solutions, many antimicrobial peptides, including likely this compound, exist in a disordered or random coil conformation. However, upon encountering a membrane-like environment, they often undergo a conformational change, folding into a more ordered structure. wikipedia.org For the hymenochirin family, this folded state is typically an α-helix. rsc.orgrsc.orgcore.ac.uk

This transition is driven by the amphipathic nature of the peptide. An amphipathic α-helix has a distinct separation of hydrophobic and hydrophilic (or charged) residues. nih.gov The hydrophobic face of the helix interacts favorably with the lipid core of the membrane, while the hydrophilic face remains exposed to the aqueous environment or interacts with the charged head groups of the lipids.

The α-helical propensity of this compound can be studied using CD spectroscopy in the presence of membrane-mimetic agents like trifluoroethanol (TFE) or micelles (e.g., sodium dodecyl sulfate (B86663), SDS). wikipedia.org The characteristic CD spectrum of an α-helix includes negative bands around 208 nm and 222 nm and a positive band around 192 nm. The intensity of these bands can be used to estimate the percentage of α-helical content.

Table 2: Predicted Secondary Structure Characteristics of this compound in Different Environments

EnvironmentPredicted Dominant Secondary StructureRationale
Aqueous Buffer Random CoilLack of hydrophobic environment to drive folding.
Membrane-Mimetic (e.g., TFE, SDS micelles) α-HelixThe amphipathic nature of the peptide promotes folding to bury hydrophobic residues in the non-polar environment. wikipedia.org

While hymenochirins adopt an α-helical structure in membranes, this conformation is not rigid. The linear nature of the peptide allows for a degree of conformational flexibility, which can be crucial for its function, such as the formation of pores in the membrane. However, this flexibility can also make the peptide susceptible to degradation by proteases. rsc.orgrsc.orgresearchgate.net

Studies on Hymenochirin-1B have shown that its conformational flexibility and poor proteolytic stability can limit its therapeutic potential. rsc.orgrsc.orgresearchgate.net To address this, researchers have employed strategies like "stapling," where a hydrocarbon linker is introduced to constrain the peptide into a more stable α-helical conformation. rsc.orgrsc.orgresearchgate.net These stapled analogs of Hymenochirin-1B have demonstrated increased helicity and resistance to proteases. rsc.orgrsc.org While specific studies on this compound are not as prevalent, it is reasonable to infer that it shares a similar degree of conformational flexibility and susceptibility to proteolytic degradation.

α-Helical Propensity and Amphipathic Character in Membrane-Mimetic Environments

Post-Translational Modifications and Their Structural Implications

Post-translational modifications (PTMs) are covalent chemical changes to a protein or peptide after its synthesis. nih.govthermofisher.comabcam.com These modifications can significantly alter a peptide's structure, stability, and function. nih.govnih.gov Common PTMs include phosphorylation, glycosylation, methylation, and amidation. nih.govthermofisher.comabcam.com

In the case of the hymenochirin family, C-terminal amidation is a known PTM. For example, natural Hymenochirin-1B is C-terminally amidated. This modification, where the C-terminal carboxylic acid group is replaced by an amide group, can increase the peptide's net positive charge and enhance its stability and antimicrobial activity by making it more resistant to carboxypeptidases.

Synthetic versions of these peptides may or may not include these PTMs. For instance, a synthetic construct of this compound is described as not being C-terminally amidated, ending instead with a glutamine residue. The absence of this PTM could have implications for its stability and biological activity compared to its naturally occurring counterpart, if one exists with this modification. The study of PTMs is crucial for a complete understanding of the structure-function relationship of this compound. acs.org

Iv. Mechanistic Investigations of Hymenochirin 4b Biological Activities

Anticancer/Cytotoxic Mechanisms in Research Models

The anticancer properties of the hymenochirin peptide family, particularly Hymenochirin-1B, have been a significant area of investigation. These peptides exhibit cytotoxic activity against a range of cancer cell lines. mdpi.comuel.ac.uk The mechanisms underlying this cytotoxicity are multifaceted and involve various cellular processes.

A primary mechanism by which hymenochirins are thought to exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govcore.ac.ukfrontiersin.org Research on Hymenochirin-1B suggests that it can trigger the mitochondrial pathway of apoptosis. core.ac.uksciopen.com This involves the disruption of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activates a cascade of caspases, the key executioners of apoptosis. dovepress.commdpi.com The induction of apoptosis is a critical strategy in cancer therapy as it leads to the controlled elimination of cancer cells. aging-us.comfucoidan-life.com

Similar to their antifungal action, the interaction of hymenochirins with cancer cell membranes is a crucial aspect of their cytotoxic mechanism. nih.govfrontiersin.org The cationic nature of these peptides facilitates their electrostatic attraction to the negatively charged components often found on the surface of cancer cells. rsc.org This interaction can lead to the disruption of the cell membrane's integrity and increased permeability, ultimately causing cell lysis. rsc.orgresearchgate.net

In addition to inducing apoptosis, hymenochirins have been shown to inhibit cancer cell proliferation by causing cell cycle arrest. core.ac.ukfrontiersin.org Studies on Hymenochirin-1B indicate that it can arrest lung cancer cells in the G0/G1 or S phase of the cell cycle, preventing them from proceeding to mitosis. core.ac.ukamegroups.org This disruption of the normal cell cycle progression is a key mechanism for controlling tumor growth. mdpi.comnih.gov

Cancer Cell Line Hymenochirin-1B Effect Reference
Lung Cancer (NCI-H1299, A549)Induction of apoptosis and cell cycle arrest core.ac.ukfrontiersin.org
Breast Adenocarcinoma (MDA-MB-231)Cytotoxic potency mdpi.com
Colorectal Adenocarcinoma (HT-29)Cytotoxic potency mdpi.com
Hepatocarcinoma (HepG2)Cytotoxic potency mdpi.com

The anticancer activity of hymenochirins is also linked to their ability to modulate various intracellular signaling pathways that are often dysregulated in cancer. foodandnutritionjournal.orgfrontiersin.org While specific pathways affected by Hymenochirin-4B have not been detailed, research on related peptides and other natural compounds points to the modulation of pathways such as PI3K/Akt, MAPK, and NF-κB, which are critical for cell survival, proliferation, and inflammation. core.ac.ukscitechnol.com By interfering with these signaling cascades, hymenochirins can disrupt the complex network that supports cancer cell growth and survival.

Cell Cycle Arrest and Proliferation Inhibition

Immunomodulatory Properties and Mechanisms

Beyond their direct antimicrobial and anticancer activities, members of the hymenochirin family possess immunomodulatory properties. uel.ac.ukresearchgate.net These peptides can influence the activity of immune cells and the production of cytokines, which are signaling molecules that regulate the immune response. nih.gov For instance, an analog of Hymenochirin-1B has been shown to enhance the production of anti-inflammatory cytokines like IL-4 and IL-10 by human peripheral blood mononuclear cells, without significantly affecting the production of pro-inflammatory cytokines. uel.ac.uknih.govresearchgate.net This suggests a potential role for these peptides in modulating the immune system to create an anti-tumor environment or to control inflammation. elsevier.esnih.gov

Modulation of Cytokine Production (e.g., IL-4, IL-10)

This compound, a member of the hymenochirin family of peptides, has been the subject of research investigating its immunomodulatory properties. Studies have focused on its ability to influence the production of key cytokines, particularly the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10). Research on the related peptide, hymenochirin-1B, has shown that it can stimulate the production of IL-4 and IL-10 in human peripheral blood mononuclear cells. uel.ac.uk This suggests a potential role for these peptides in managing inflammatory conditions like sepsis by promoting an anti-inflammatory cytokine environment without significantly affecting the production of pro-inflammatory cytokines such as TNF-α and IL-17. uel.ac.uk

The modulation of cytokine production is a critical aspect of the immune response. IL-4 plays a crucial role in the differentiation of naive helper T (Th0) cells into type 2 helper T (Th2) cells and is involved in tissue repair and allergic responses. nih.gov IL-10, produced by various immune cells including T cells, B cells, and macrophages, is a potent anti-inflammatory and immunosuppressive cytokine. nih.govoatext.com The ability of hymenochirin peptides to upregulate these specific cytokines highlights their potential as targeted immunomodulatory agents. Further research into the precise mechanisms by which this compound influences the signaling pathways leading to IL-4 and IL-10 production is ongoing.

Effects on Immune Cell Function in In Vitro Studies

The immunomodulatory effects of hymenochirin peptides extend to their direct influence on the function of various immune cells, as demonstrated in in vitro studies. Research on hymenochirin-1B has shown that its analogs can modulate cytokine production from human peripheral blood mononuclear cells. researchgate.net Specifically, the [E6k,D9k] analog of hymenochirin-1B was found to increase the production of the anti-inflammatory cytokines IL-4 and IL-10 from both unstimulated and concanavalin (B7782731) A-stimulated cells. researchgate.net This indicates a direct action on these immune cells to skew the immune response towards an anti-inflammatory phenotype.

The function of immune cells is a complex and highly regulated process involving cell-cell communication mediated by cytokines. nih.gov B cells, for instance, can be influenced by their environment to either promote or suppress inflammatory reactions. frontiersin.org The ability of hymenochirin peptides to selectively stimulate the production of anti-inflammatory cytokines from a mixed population of immune cells suggests a nuanced interaction with specific cellular pathways. These in vitro findings provide a foundation for understanding how this compound might function within a more complex in vivo system to regulate immune responses.

Anti-inflammatory Pathways Investigated

The anti-inflammatory properties of hymenochirin peptides are thought to be mediated through their interaction with specific intracellular signaling pathways. While direct research on this compound is still emerging, studies on related peptides and other natural anti-inflammatory agents provide insights into the likely mechanisms. The anti-inflammatory actions of many natural compounds involve the inhibition of pro-inflammatory signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. dovepress.com These pathways are central to the production of pro-inflammatory cytokines. dovepress.com

Research on other frog skin peptides has indicated that their immunomodulatory and anti-diabetic effects are part of a multifunctional profile. researchgate.net The ability of a peptide to have both anti-inflammatory and other biological activities suggests a complex interaction with multiple cellular targets. researchgate.net The investigation into the specific anti-inflammatory pathways modulated by this compound is a key area of current research, with the goal of elucidating how it exerts its beneficial effects and assessing its therapeutic potential for inflammatory disorders. nih.gov

Anti-diabetic/Insulinotropic Activities: Cellular and Molecular Basis

Mechanisms of Insulin (B600854) Release Stimulation from Beta-Cells

Hymenochirin peptides have demonstrated the ability to stimulate insulin release from pancreatic beta-cells, a key aspect of their anti-diabetic potential. Studies on hymenochirin-1B and its analogs have shown a concentration-dependent increase in insulin secretion from clonal beta-cell lines (BRIN-BD11) and isolated mouse islets. uel.ac.ukresearchgate.net This insulinotropic effect appears to be independent of the classical KATP channel-dependent pathway, which is the primary mechanism for glucose-stimulated insulin secretion. uel.ac.ukwikipedia.org In the KATP channel-dependent pathway, glucose metabolism leads to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, and subsequent influx of calcium, which triggers insulin exocytosis. mdpi.comnih.gov

Interestingly, the insulin-releasing action of hymenochirin-1B and its potent analog, [P5K]hym-1B, was maintained even in the presence of diazoxide, a KATP channel activator, and verapamil, a blocker of L-type voltage-dependent Ca2+ channels. uel.ac.uk This suggests that the peptide acts through a different, KATP channel-independent mechanism. Further investigation revealed that the [P5K]hym-1B analog significantly increased intracellular cyclic AMP (cAMP) levels in BRIN-BD11 cells. uel.ac.uk The cAMP signaling pathway is a known amplifying pathway for insulin secretion. nih.gov Down-regulation of the protein kinase A (PKA) pathway, a key component of cAMP signaling, completely abolished the insulin-releasing effects of [P5K]hym-1B. uel.ac.uk This strongly indicates that this compound and its related peptides stimulate insulin release primarily through the activation of the cAMP/PKA signaling cascade in pancreatic beta-cells. Additionally, some analogs have been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that also potentiates insulin secretion. uel.ac.uk

Table 1: Investigated Mechanisms of Hymenochirin-1B-Induced Insulin Release

Experimental Condition Observation Implied Mechanism
Presence of Diazoxide (KATP channel opener) Insulin release maintained KATP channel-independent
Presence of Verapamil (Ca2+ channel blocker) Insulin release maintained Independent of L-type Ca2+ channel influx
Measurement of intracellular cAMP Increased cAMP levels Involvement of cAMP signaling pathway

Effects on Glucose Homeostasis in Research Models

The insulinotropic effects of hymenochirin peptides observed in vitro translate to beneficial effects on glucose homeostasis in in vivo research models. springernature.com Studies using mice with diet-induced obesity and insulin resistance have shown that administration of hymenochirin-1B analogs can significantly improve glucose tolerance. uel.ac.uk For instance, intraperitoneal administration of [P5K]hym-1B and [D9k]hym-1B to these mice resulted in lower plasma glucose levels following a glucose challenge compared to control animals. uel.ac.uk This improvement in glucose clearance was accompanied by a significant increase in plasma insulin concentrations. uel.ac.uk

These findings demonstrate that hymenochirin peptides can effectively enhance insulin secretion in a physiological setting, leading to better control of blood glucose levels. The use of diet-induced obesity models is particularly relevant as they mimic the metabolic dysregulation seen in human type 2 diabetes. uel.ac.ukuib.norichmond.educosbi.eu The ability of these peptides to improve glucose homeostasis in such models underscores their potential for development as novel therapeutic agents for the management of type 2 diabetes. researchgate.net

Table 2: Effects of Hymenochirin-1B Analogs on Glucose Homeostasis in High-Fat Fed Mice

Peptide Analog Effect on Glucose Tolerance Effect on Insulin Secretion
[P5K]hymenochirin-1B Significantly enhanced Concomitantly increased

V. Structure Activity Relationship Sar Studies of Hymenochirin 4b and Its Analogues

Impact of Amino Acid Substitutions on Biological Activity

The balance between cationicity and hydrophobicity is a critical determinant of the antimicrobial efficacy and selectivity of Hymenochirin-4B. wur.nl Cationicity, conferred by positively charged residues like lysine (B10760008), facilitates the initial interaction with negatively charged bacterial membranes. An increase in the net positive charge through amino acid substitutions, such as replacing neutral or acidic residues with lysine, has been shown to enhance the potency of related hymenochirin peptides. researchgate.netuel.ac.ukresearchgate.net

Hydrophobicity, on the other hand, is crucial for the peptide's ability to insert into and disrupt the bacterial membrane. The antimicrobial activity of this compound has been correlated with its effective hydrophobicity. wur.nl However, an excess of hydrophobicity can lead to indiscriminate membrane lysis and increased toxicity towards host cells, such as red blood cells. researchgate.netresearchgate.netresearchgate.net Therefore, a fine-tuning of this balance is essential for developing analogues with an improved therapeutic index. Studies on other antimicrobial peptides (AMPs) have shown that increasing hydrophobicity can sometimes decrease the potency of certain biological activities. researchgate.netresearchgate.net

The following table summarizes the physicochemical properties of this compound and a related peptide, Hymenochirin-2B.

PeptideSequenceNet ChargeHydrophobicity (Relative)
This compoundIKIPAFVKDTLKKVAKGVISAVAGALTQ+4+0.664
Hymenochirin-2BLKIPGFVKDTLKKVAKGIFSAVAGAMTPS+4+0.466

Data sourced from a comparative study of frog skin peptides. researchgate.net

Individual amino acid residues at specific positions play pivotal roles in the activity and selectivity of Hymenochirin peptides. For instance, in the related peptide Hymenochirin-1B, substitutions of Proline at position 5 (Pro5), Glutamic acid at position 6 (Glu6), and Aspartic acid at position 9 (Asp9) with lysine residues have been systematically investigated. researchgate.netuel.ac.uknih.govnih.gov

Replacing these residues with L-lysine was found to increase antimicrobial potency, but it also led to higher hemolytic activity. nih.gov Interestingly, substituting with D-lysine, which alters the stereochemistry at that position, also resulted in more potent analogues but with comparable or even lower hemolytic activity than the native peptide. nih.gov This suggests that while increasing cationicity is beneficial for antimicrobial action, the conformational changes induced by D-amino acid substitution can favorably modulate selectivity.

One notable analogue, [E6k,D9k]hymenochirin-1B (where 'k' denotes D-lysine), demonstrated high potency against multidrug-resistant bacteria with low hemolytic activity. nih.govnih.gov This highlights the importance of not just which residues are substituted, but also the stereochemistry of the substituting amino acid in fine-tuning the biological profile of these peptides.

The table below illustrates the effects of specific amino acid substitutions on the properties of Hymenochirin-1B, a close analogue of this compound.

AnalogueSubstitution(s)Change in CationicityImpact on Antimicrobial PotencyImpact on Hemolytic Activity
[P5K]-hymenochirin-1BPro5 → LysIncreasedEnhancedIncreased
[E6K]-hymenochirin-1BGlu6 → LysIncreasedEnhancedIncreased
[D9K]-hymenochirin-1BAsp9 → LysIncreasedSignificantly EnhancedIncreased
[E6k,D9k]-hymenochirin-1BGlu6 → D-Lys, Asp9 → D-LysIncreasedSignificantly EnhancedLow

This data is based on studies of Hymenochirin-1B analogues. researchgate.netnih.govnih.gov

Role of Cationicity and Hydrophobicity

Conformational Constraints and Peptide Stapling Strategies

A significant limitation of linear peptides like this compound for therapeutic development is their conformational flexibility and susceptibility to proteolytic degradation. nih.govrsc.org To address this, peptide stapling has emerged as a powerful strategy to lock the peptide into its bioactive α-helical conformation. nih.govrsc.orgmdpi.com This technique involves covalently linking the side chains of two amino acids, typically at positions i and i+4 or i and i+7, to create a macrocyclic bridge. mdpi.comexplorationpub.com

Stapling has been shown to significantly enhance the α-helical content of Hymenochirin-1B, a close relative of this compound. nih.gov For example, circular dichroism (CD) spectroscopy revealed that while the parent peptide had a helicity of 48.7%, various stapled analogues exhibited helicities ranging from 49% to 73.3%. nih.gov This stabilization of the α-helical structure is crucial for the peptide's interaction with target membranes.

Furthermore, this conformational rigidity renders the peptide more resistant to degradation by proteases. nih.govrsc.orgbeilstein-journals.org The constrained structure makes it a poor substrate for these enzymes, thereby increasing its stability and potential bioavailability. explorationpub.com Studies on stapled Hymenochirin-1B analogues have demonstrated improved resistance to proteolysis. nih.govrsc.org

The following table showcases the impact of stapling on the helicity of Hymenochirin-1B analogues.

PeptideModification% HelicityFold Increase in Helicity
Hymenochirin-1BUnmodified48.7%1.0
H-1Stapled49.0%~1.0
H-2Stapled55.0%~1.1
H-5Stapled60.0%~1.2
H-10Bicyclic Stapled73.3%~1.5

Data derived from a study on stapled Hymenochirin-1B analogues. researchgate.netnih.gov

The conformational stabilization achieved through stapling often translates to enhanced biological potency. nih.govrsc.org By pre-organizing the peptide in its active α-helical conformation, stapling can improve its affinity for target membranes and enhance its disruptive capabilities. explorationpub.com Several stapled analogues of Hymenochirin-1B have shown improved activity against various cancer cell lines. nih.govrsc.org

However, the introduction of hydrophobic hydrocarbon staples can sometimes increase indiscriminate membrane lysis, leading to higher toxicity and a lower therapeutic index. researchgate.netresearchgate.netresearchgate.net This underscores the need for careful design of the staple and its positioning within the peptide sequence to optimize both potency and selectivity. The location of the staple is critical, as it must stabilize the secondary structure without interfering with key residues required for target interaction. explorationpub.com

Enhancement of α-Helicity and Proteolytic Stability through Stapling

Glycosylation and Other Chemical Modifications

To counteract the potential increase in non-specific toxicity from hydrophobic modifications like stapling, further chemical modifications such as glycosylation have been explored. researchgate.netresearchgate.netresearchgate.net Glycosylation, the attachment of a sugar moiety, is a natural post-translational modification that can improve a peptide's solubility, stability, and pharmacokinetic profile. frontiersin.org

In the context of stapled hymenochirin analogues, glycosylation of a serine residue has been shown to improve proteolytic stability and selectivity. researchgate.netacs.org This strategy of combining stapling with glycosylation offers a promising approach to fine-tune the peptide's properties, enhancing its therapeutic potential by balancing potency with an improved safety profile. acs.org The hydrophilic nature of the glycan can help to mitigate the indiscriminate membrane activity that might be caused by the hydrophobic staple. researchgate.netresearchgate.netresearchgate.net

Effects of Glycosylation on Selectivity and Stability

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins or lipids, is a promising strategy for enhancing the pharmacological properties of therapeutic peptides like Hymenochirin-1B. mdpi.com Research has shown that this modification can significantly improve both the selectivity and proteolytic stability of the peptide, which are often major hurdles for its clinical application. acs.orgnih.gov

Studies involving Hymenochirin-1B analogues have demonstrated that combining glycosylation with a "stapling" strategy—a method used to lock a peptide in a specific conformation—can yield compounds with superior characteristics. acs.orgnih.gov For instance, the introduction of an N-acetylglucosamine (GlcNAc) moiety to stapled analogues of Hymenochirin-1B was investigated to address the increased toxicity to normal cells that can result from stapling alone. rsc.org This toxicity is often attributed to the increased hydrophobicity from the hydrocarbon staples. rsc.org The addition of a polar sugar group through glycosylation helps to counterbalance this effect. rsc.org

One notable analogue, the glycosylated stapled peptide designated as H-58, emerged as a highly promising candidate from these studies. acs.orgnih.gov It not only showed improved proteolytic stability and selectivity but also enhanced antitumor activity. acs.orgnih.gov The hydrophilic nature of the glycan moiety is thought to reduce non-specific interactions with the membranes of normal cells, such as human red blood cells, thereby increasing the peptide's selectivity towards cancer cells. researchgate.net Confocal microscopy has further revealed that analogues like H-58 can effectively penetrate the nucleus of cancer cells and induce DNA damage. acs.orgnih.gov This suggests that glycosylation can be a key modification for developing more effective and safer Hymenochirin-based therapeutics. acs.orgnih.gov

Peptide AnalogueModificationEffect on SelectivityEffect on Proteolytic StabilityReference
Stapled Hymenochirin-1B AnaloguesHydrocarbon StaplingDecreased (Increased toxicity to normal cells)Increased rsc.org
Glycosylated Stapled Peptides (e.g., 62, 63)Stapling + Glycosylation of a Serine residueImprovedImproved researchgate.net
H-58Stapling + Cationic Residue Substitution + GlycosylationSignificantly ImprovedImproved acs.orgnih.gov

D-Amino Acid Substitution and Conformational Impact

The substitution of naturally occurring L-amino acids with their non-native D-enantiomers is a widely used strategy in peptide drug design to enhance stability and modulate biological activity. mdpi.com In the context of Hymenochirin analogues, this modification has been shown to have a significant impact on the peptide's conformation and, consequently, its function. nih.gov

While L-amino acids are the exclusive building blocks used in ribosomal protein synthesis, D-amino acids are not readily recognized by host proteases, which significantly increases the peptide's resistance to enzymatic degradation and prolongs its circulation half-life. mdpi.com However, incorporating a D-amino acid can alter the peptide's secondary structure. nih.gov For α-helical peptides, such as the Hymenochirins, replacing an L-residue with a D-residue can be destabilizing to the helical fold. nih.govnih.gov

A study on Hymenochirin-1B analogues investigated the substitution of specific residues on the hydrophilic face of the α-helix with D-lysine. nih.gov The results indicated that these substitutions led to a reduction in the peptide's helicity. nih.gov Despite this conformational change, the resulting analogues were between two and eight times more potent in their antimicrobial activity than the native peptide. nih.gov Crucially, this increase in potency was not accompanied by a rise in hemolytic activity; in fact, the D-amino acid substituted analogues were equally or less hemolytic than the parent peptide. nih.gov This suggests that a perfectly stable α-helix is not an absolute requirement for potent and selective activity, and that the conformational disruption caused by D-amino acid incorporation can be beneficial. Computational studies on other peptides support the idea that α-helical structures are generally more tolerant of D-amino acid substitutions compared to β-sheet-rich structures. preprints.orgnih.gov

Peptide AnalogueModificationConformational ImpactEffect on Activity/SelectivityReference
Hymenochirin-1BNative Peptide (all L-amino acids)α-helicalBaseline antimicrobial and hemolytic activity nih.gov
[E6k,D9k]hymenochirin-1BSubstitution with D-lysine (d-k)Reduced helicity2 to 8-fold more potent antimicrobial activity; equally or less hemolytic nih.gov
General α-helical peptidesSingle L- to D-amino acid substitutionGenerally destabilizes α-helixVariable; can improve stability and selective toxicity mdpi.comnih.gov

Vi. Synthetic Methodologies and Chemical Biology Approaches for Hymenochirin 4b Research

Solid-Phase Peptide Synthesis (SPPS) of Hymenochirin-4B and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) is the primary method for producing this compound and its analogues for research. researchgate.netresearchgate.net This technique involves the stepwise assembly of amino acids into a peptide chain on an insoluble solid support. bachem.comcsic.es The process begins by attaching the C-terminal amino acid to a resin. bachem.comiris-biotech.de Subsequent amino acids are then added in cycles, each consisting of deprotection, coupling, and washing steps. bachem.comiris-biotech.de

The most prevalent SPPS strategy for this compound synthesis employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.gov This method uses the base-labile Fmoc group to temporarily protect the α-amino group of the amino acids. iris-biotech.de The side chains of the amino acids are shielded by acid-labile protecting groups. iris-biotech.de

After the linear peptide sequence is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically with a strong acid like trifluoroacetic acid (TFA). iris-biotech.demdpi.com The crude peptide is then purified, most commonly using reversed-phase high-performance liquid chromatography (RP-HPLC).

A crucial step in synthesizing this compound is the formation of a disulfide bond between two cysteine residues, which creates its cyclic structure. This cyclization is often achieved through oxidation after the linear peptide has been purified. acs.org

Table 1: Key Steps in Fmoc-based Solid-Phase Peptide Synthesis of this compound

StepDescription
Resin Preparation Swelling the resin in a suitable solvent to make the reactive sites accessible.
First Amino Acid Attachment Covalently linking the C-terminal Fmoc-protected amino acid to the resin.
Deprotection Removing the Fmoc group from the N-terminus of the resin-bound amino acid, typically with a piperidine (B6355638) solution, to expose a free amine. iris-biotech.de
Coupling Activating the next Fmoc-protected amino acid and coupling it to the free amine on the growing peptide chain. iris-biotech.de
Washing Rinsing the resin to remove excess reagents and byproducts. bachem.com
Chain Elongation Repeating the deprotection, coupling, and washing cycles until the desired peptide sequence is assembled. nih.gov
Cleavage and Deprotection Treating the resin with a strong acid cocktail (e.g., TFA) to cleave the peptide from the resin and remove side-chain protecting groups. mdpi.com
Purification Isolating the target peptide from impurities using techniques like RP-HPLC.
Cyclization Forming the intramolecular disulfide bond between cysteine residues to create the final cyclic structure. acs.org

Design and Synthesis of Novel this compound Derivatives

To investigate structure-activity relationships and improve the therapeutic properties of this compound, researchers have created various derivatives. These modifications aim to enhance features like antimicrobial strength, selectivity, and stability.

Hydrocarbon-Stapled Peptide Analogue Synthesis

Hydrocarbon stapling is a technique used to lock a peptide into a stable α-helical conformation, which can increase its resistance to enzymatic degradation and boost its biological activity. nih.gov This involves incorporating two unnatural amino acids with olefinic side chains into the peptide sequence and then using a ruthenium-catalyzed ring-closing metathesis reaction to form a covalent hydrocarbon bridge. nih.govexplorationpub.com

For this compound, this method has been used to stabilize its α-helical structure, which is thought to be critical for its function. nih.govccspublishing.org.cn The synthesis of these stapled analogues follows standard SPPS protocols, with the addition of the non-natural amino acids at specific positions. nih.gov The ring-closing reaction is typically performed on the resin-bound peptide using a Grubbs' catalyst. nih.gov The position and length of the staple are key factors influencing the final analogue's activity and selectivity. nih.gov

Glycosylated Peptide Synthesis

Glycosylation, the attachment of a sugar molecule to a peptide, is another strategy for modifying this compound. This can improve the peptide's solubility, stability, and bioavailability, and can also affect its biological activity. uq.edu.au

Glycosylated this compound peptides can be synthesized in several ways. One method is to synthesize a glycosylated amino acid building block first and then incorporate it into the peptide chain during SPPS. mdpi.com Alternatively, the sugar can be attached to the fully formed peptide using chemoselective ligation. For instance, a peptide can be synthesized with a reactive group that allows for the specific attachment of a functionalized carbohydrate. mdpi.com The choice of the carbohydrate and its point of attachment can significantly alter the properties of the resulting glycopeptide. uq.edu.au

Strategies for Improving Peptide Stability and Bioavailability for Research Applications

A significant hurdle in developing peptide-based drugs is their inherent instability and low bioavailability. Peptides are easily broken down by proteases, and their physical and chemical properties can hinder their absorption and distribution in the body. acs.org Various strategies have been employed to overcome these issues for this compound and its analogues.

Hydrocarbon stapling, as mentioned, enhances proteolytic stability by constraining the peptide's structure. nih.gov Glycosylation can also protect the peptide from proteases and improve its pharmacokinetic profile. uq.edu.au

Other strategies to enhance stability and bioavailability include:

D-amino acid substitution: Replacing natural L-amino acids with their D-isomers can make the peptide less susceptible to degradation by proteases. nih.gov

N- and C-terminal modifications: Adding an acetyl group to the N-terminus or an amide group to the C-terminus can prevent degradation by exopeptidases.

Cyclization: Creating a cyclic structure, such as the native disulfide bridge in this compound, can increase stability by reducing flexibility and protecting against proteases. nih.govgoogle.com

These chemical modifications are crucial for transforming this compound from a promising natural compound into a viable candidate for further research and development.

Vii. Molecular Targets and Signaling Pathways in Hymenochirin 4b Action

Membrane Interaction Dynamics and Pore Formation Models

As a cationic and amphipathic peptide, the primary and most immediate target for Hymenochirin-4B is the cell membrane. Its mechanism of action at this level is a multi-step process driven by its physicochemical properties. The initial interaction is governed by electrostatic attraction between the positively charged lysine (B10760008) residues of the peptide and the negatively charged components of target cell membranes, such as the phosphatidylserine (B164497) found on cancer cells or the phospholipids (B1166683) present in bacterial membranes. mdpi.comresearchgate.net

Following this initial binding, the peptide's hydrophobic face facilitates its insertion into the lipid bilayer. The subsequent disruption of the membrane's integrity is generally explained by one of several models proposed for antimicrobial peptides (AMPs), with the "carpet" and "toroidal pore" models being most applicable.

Carpet Model: In this model, peptide monomers accumulate on the surface of the lipid bilayer, arranging themselves parallel to the membrane in a "carpet-like" layer. researchgate.net Once a critical threshold concentration is reached, this detergent-like action causes a collapse of the membrane structure, leading to the formation of transient pores or micelles and ultimately causing cell lysis. embopress.org

Toroidal Pore Model: This model suggests that after inserting into the membrane, the peptides induce significant membrane curvature. embopress.org They associate with the lipid headgroups, forcing the bilayer to bend inward continuously, creating a water-filled channel lined by both the peptides and the lipid headgroups. embopress.orgbiorxiv.org This structure results in substantial membrane permeabilization. biorxiv.org

Molecular dynamics simulations of related peptides suggest that the linear, flexible structure of hymenochirins is crucial for this conformational adaptability and subsequent pore formation.

Table 1: Key Characteristics of Hymenochirin-Membrane Interaction

Property Description Functional Implication
Cationicity High net positive charge from lysine residues.Mediates initial electrostatic attraction to negatively charged target cell membranes. mdpi.com
Amphipathicity Possesses distinct hydrophobic and hydrophilic faces, forming an α-helical structure in membrane environments.Allows for insertion into the lipid bilayer, with the hydrophobic face anchoring in the core and the hydrophilic face interacting with lipid headgroups or aqueous pore interiors.
Flexibility Linear peptide structure permits conformational changes upon membrane binding.Essential for adopting the correct orientation for membrane insertion and pore formation.

**7.2. Intracellular Signaling Cascade Modulation

Beyond direct membrane lysis, this compound and its analogs can translocate into the cell or trigger signals that modulate critical intracellular pathways, particularly those involved in apoptosis and gene expression.

The anticancer activity observed in related hymenochirin peptides is linked to their ability to induce apoptosis, or programmed cell death. uel.ac.uk This process is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins, primarily from the B-cell lymphoma 2 (Bcl-2) family. aging-us.comnih.gov

This compound's membrane-disrupting capabilities are not limited to the plasma membrane; they can also act on mitochondrial membranes. The permeabilization of the mitochondrial outer membrane (MOMP) is a point of no return in the intrinsic apoptotic pathway. oncotarget.com This disruption leads to the release of key pro-apoptotic factors, including cytochrome c, into the cytoplasm. aging-us.comnih.gov Cytosolic cytochrome c then participates in the formation of the "apoptosome," a complex that activates initiator caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to the systematic dismantling of the cell. nih.govcellsignal.com

The peptide's action can be viewed as directly promoting the activity of pro-apoptotic effector proteins like Bax and Bak, which are responsible for creating pores in the mitochondria, while overriding the protective functions of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which normally prevent MOMP. aging-us.comnih.gov

Table 2: Key Protein Families in Hymenochirin-Mediated Apoptosis

Protein Family Members Function in Apoptosis Potential Modulation by this compound
Anti-Apoptotic Bcl-2 Bcl-2, Bcl-xL, Mcl-1Inhibit apoptosis by preventing mitochondrial outer membrane permeabilization (MOMP). aging-us.comoncotarget.comAction is bypassed or overcome by direct membrane disruption.
Pro-Apoptotic Effectors Bax, BakForm pores in the mitochondrial membrane, triggering cytochrome c release. aging-us.comoncotarget.comActivity is functionally mimicked or promoted by peptide-induced membrane permeabilization.
Caspases Caspase-9 (Initiator), Caspase-3, -7 (Executioner)Proteases that, once activated, execute the programmed cell death cascade. cellsignal.comActivated downstream following the release of mitochondrial factors like cytochrome c.

Intracellular Signaling Cascade Modulation

Impact on Transcription Factors and Gene Expression

Research on close analogs of this compound demonstrates a significant ability to modulate gene expression, particularly in metabolically active tissues like skeletal muscle. A study on [P5K]hymenochirin-1B, a more potent analog of Hymenochirin-1B, revealed specific changes in the expression of genes critical to the insulin (B600854) signaling pathway in mice with diet-induced obesity. researchgate.net

These findings suggest that the peptide's influence extends to the transcriptional regulation of cellular machinery, which could underlie some of its broader therapeutic effects. For instance, the upregulation of the glucose transporter GLUT4 (Slc2a4) and components of the insulin receptor signaling cascade points to an improvement in insulin sensitivity at the molecular level. researchgate.net Furthermore, other amphibian peptides have been shown to influence the expression of transcription factors like Pdx-1, which is a master regulator of pancreatic beta-cell survival and function. researchgate.net The ability of Hymenochirin-1B to stimulate the production of specific cytokines also implies an underlying modulation of gene expression in immune cells. uel.ac.uk

Table 3: Documented Changes in Gene Expression in Skeletal Muscle by [P5K]hymenochirin-1B

Gene Symbol Protein Product Function Observed Change in Expression
Slc2a4GLUT4Glucose transporter responsible for insulin-stimulated glucose uptake.Upregulated
InsrInsulin ReceptorBinds insulin, initiating the intracellular signaling cascade.Upregulated
Irs1Insulin Receptor Substrate 1Key docking protein that transduces the signal from the insulin receptor.Upregulated
Pdk1PDPK1Protein kinase that phosphorylates and activates Akt.Upregulated
Akt1PKB/AktCentral kinase in the insulin signaling pathway, promoting glucose uptake and synthesis.Upregulated
Pik3caPI3K catalytic subunit alphaCatalytic subunit of PI3-kinase, a critical upstream activator of Akt.Upregulated

Data derived from studies on the Hymenochirin-1B analog, [P5K]hym-1B. researchgate.net

Protein-Protein Interactions and Enzyme Modulation

The mechanisms of this compound are not solely destructive or genomic; they also involve the specific modulation of enzyme activity and associated protein-protein interactions. A prime example is found in the insulin-secreting actions of Hymenochirin-1B analogs. uel.ac.ukresearchgate.net

Studies on the analog [P5K]hym-1B have shown that its ability to stimulate insulin release from pancreatic beta-cells is not dependent on altering intracellular Ca2+ levels or the KATP channel, which is the canonical pathway for many insulin secretagogues. uel.ac.ukresearchgate.net Instead, the peptide was found to significantly increase the intracellular concentration of cyclic AMP (cAMP). researchgate.net This elevation in cAMP strongly implies the activation of adenylyl cyclase and the subsequent engagement of the Protein Kinase A (PKA) pathway. uel.ac.uk

This hypothesis was confirmed when the pharmacological down-regulation of the PKA pathway completely abolished the insulin-releasing effects of the peptide. uel.ac.ukresearchgate.net This demonstrates a clear case of enzyme modulation, where the peptide initiates a signaling event that leads to the activation of PKA, which then phosphorylates downstream targets to facilitate insulin granule exocytosis. This action highlights a sophisticated interaction with cellular signaling components that is distinct from simple membrane lysis.

Viii. Evolutionary and Comparative Peptidomics of Hymenochirins

Phylogeny and Divergence of Pipidae Family Peptides

The Pipidae family of frogs, an ancient lineage with origins dating back to the Late Jurassic, is divided into two main subfamilies: Pipinae and Xenopodinae. mdpi.comnih.gov This deep evolutionary split is mirrored in the distribution and nature of their skin host-defense peptides.

Molecular data strongly supports the genus Pipa as the sister-group to all other living pipids. mdpi.com The remaining African genera form a distinct clade, which is further divided. The genera Hymenochirus and Pseudhymenochirus are considered sister taxa, and together they form a sister group to the Xenopodinae, which includes Silurana and Xenopus. mdpi.comnih.gov

A key finding in the evolutionary history of pipid peptides is the apparent absence of cationic, α-helical host-defense peptides in the skin secretions of the genus Pipa and the related family Rhinophrynidae. nih.gov This suggests that the genetic machinery to produce these peptides, including the hymenochirins, likely arose in the common ancestor of the Hymenochirus, Pseudhymenochirus, and Xenopus lineages after their divergence from the lineage leading to Pipa. nih.gov

The peptides found within the Xenopodinae (e.g., magainins, PGLa, CPF, and XPF) show very low structural similarity to the hymenochirins found in Hymenochirus and Pseudhymenochirus. nih.govnih.govfao.org This significant divergence in peptide families underscores the ancient split between the Pipinae and Xenopodinae subfamilies. nih.govfao.org The strong structural conservation of hymenochirins between the geographically separated Hymenochirus and Pseudhymenochirus genera provides molecular evidence for their close evolutionary relationship.

Table 1: Phylogenetic Distribution of Key Host-Defense Peptide Families in Pipidae

Subfamily Genus Key Peptide Families Present
Pipinae Pipa Cationic α-helical peptides absent nih.gov
Hymenochirus Hymenochirins nih.govnih.gov
Pseudhymenochirus Hymenochirins, Pseudhymenochirins nih.govresearchgate.net
Xenopodinae Xenopus Magainins, PGLa, CPF, XPF mdpi.comnih.gov
Silurana Magainins, PGLa, CPF, XPF nih.govplos.org

Comparative Analysis of Hymenochirin-4B with Other Amphibian Host-Defense Peptides

This compound is a member of the hymenochirin family of peptides, which are characterized by their cationic and amphipathic α-helical structure. The primary structure of this compound features a conserved N-terminal 'IKIP' motif and a central 'KDTLKKVAKG' domain.

When compared to other hymenochirins, such as Hymenochirin-1B, this compound is slightly shorter at 28 amino acids and is not C-terminally amidated. This lack of amidation is a distinguishing feature from some other members of its family.

The hymenochirin family, as a whole, shows very little structural resemblance to the host-defense peptides found in the sister subfamily Xenopodinae, such as the well-studied magainins from Xenopus laevis. nih.govfao.org While both hymenochirins and magainins are cationic, α-helical peptides that function as antimicrobial agents, their amino acid sequences are highly divergent, reflecting their evolution from a distant common ancestral gene. mdpi.comnih.gov

Compared to non-pipid amphibian peptides, the differences can be even more pronounced. For instance, peptides from families like the Ranidae can have vastly different structural motifs and functionalities. The hymenochirins are defined by their specific sequence patterns and their more recent evolutionary origin within the Pipinae.

Table 2: Comparative Features of this compound and Other Amphibian Peptides

Feature This compound Hymenochirin-1B Magainin-2 (Xenopus laevis)
Family Hymenochirin Hymenochirin Magainin
Length (Amino Acids) 28 29 23
Net Charge (pH 7) +9 +6 mdpi.comnih.gov +3
C-terminal Modification Not amidated Amidated nih.govfao.org Amidated
Conserved Motif 'IKIP' N-terminus, 'KDTLKKVAKG' central domain Varies from this compound GIGKFLHSAKKFGKAFVGEIMNS
Subfamily Origin Pipinae nih.gov Pipinae nih.govnih.gov Xenopodinae nih.gov

Evolutionary Pressures Shaping Hymenochirin Peptide Repertoire

The evolution of host-defense peptides is thought to be driven by a dynamic interplay of selective pressures, primarily from the diverse and ever-changing microbial environment that amphibians inhabit. However, the evolutionary trajectory of the hymenochirin repertoire in Hymenochirus boettgeri appears to differ from that of other well-studied amphibian antimicrobial peptides (AMPs).

In many amphibian species, the genes encoding AMPs show evidence of diversifying (positive) selection, leading to a high degree of structural variation within their peptide arsenals. plos.orgnih.gov This is hypothesized to be an adaptive strategy to combat a broad and evolving spectrum of pathogens. plos.orgnih.gov

In contrast, transcriptome analyses of H. boettgeri have revealed that the hymenochirin peptide repertoire, while encoded by a number of distinct transcripts, exhibits significantly lower structural variation compared to the AMPs of Xenopus and Silurana species. plos.orgnih.gov Selection analyses indicate that the hymenochirin genes in H. boettgeri have not evolved under diversifying selection. plos.orgnih.gov Instead, the observed low sequence variation is likely the result of purifying selection, recent gene duplication events, and/or concerted evolution, which homogenizes sequences within a gene family. plos.orgnih.gov

This suggests that for Hymenochirus, there may be a stronger selective pressure to conserve the specific structures of their hymenochirin peptides, rather than to diversify them. mdpi.com This could imply that these frogs face a more stable or narrow range of microbial threats, or that the current hymenochirin arsenal (B13267) is highly effective and versatile, reducing the pressure for rapid diversification. plos.org The evolutionary pressure to maintain the primary structures of many host-defense peptides within the Pipidae family has generally not been strong, leading to considerable sequence variability in genera like Xenopus. mdpi.com The case of the hymenochirins in Hymenochirus presents a notable exception to this trend.

Ix. Future Research Directions and Potential As a Research Tool

Advanced Biophysical Techniques for Hymenochirin-4B Mechanism Elucidation

A thorough understanding of the structure-function relationship of this compound is crucial for its development as a therapeutic agent or research tool. While initial studies have provided foundational knowledge, advanced biophysical techniques can offer deeper insights into its molecular mechanism.

Circular Dichroism (CD) Spectroscopy: This technique is instrumental in determining the secondary structure of peptides in different environments. For instance, studies on the closely related Hymenochirin-1B have utilized CD spectroscopy to demonstrate its α-helical conformation, particularly in membrane-mimetic environments like trifluoroethanol (TFE) and sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov Similar analyses of this compound would be critical to confirm its helical nature and to study how its conformation changes upon interaction with bacterial or cancer cell membranes. Such studies can quantify the degree of helicity and provide clues about the peptide's stability and folding dynamics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution three-dimensional structural information of this compound in solution or when bound to micelles that mimic cell membranes. This would allow for the precise mapping of the hydrophobic and hydrophilic faces of the peptide, which are crucial for its amphipathic nature and its ability to interact with and disrupt cell membranes. researchgate.net Furthermore, NMR can identify the specific amino acid residues involved in target recognition and binding.

Molecular Dynamics (MD) Simulations: Complementing experimental techniques, MD simulations can model the tertiary structure of this compound and its dynamic behavior over time. These simulations can predict how the peptide inserts into and perturbs a lipid bilayer, potentially revealing the mechanism of pore formation or membrane destabilization at an atomic level.

By combining these advanced biophysical methods, researchers can build a comprehensive model of this compound's mechanism of action, paving the way for rational design of more potent and selective analogs.

Application of this compound as a Probe for Cellular Processes

The inherent ability of this compound to interact with and permeate cell membranes makes it a promising candidate for development as a cellular probe. By attaching reporter molecules such as fluorescent dyes, this compound can be used to investigate various cellular processes.

Studying Apoptosis: Several studies have indicated that hymenochirins can induce apoptosis in cancer cells. acs.org this compound could be fluorescently labeled to visualize its uptake by cancer cells and its subcellular localization. nih.govpromega.com Techniques like fluorescence microscopy and flow cytometry could then be employed to monitor events associated with apoptosis, such as changes in membrane potential, caspase activation, or the externalization of phosphatidylserine (B164497), which can be detected using probes like Annexin V. nih.govthermofisher.combio-techne.com This would provide valuable insights into the specific apoptotic pathways triggered by the peptide.

Investigating Membrane Dynamics: As a membrane-active peptide, fluorescently tagged this compound can serve as a probe to study the dynamics of cell membranes. Its interaction with the lipid bilayer can be monitored in real-time, providing information on membrane fluidity, lipid organization, and the formation of pores or other membrane defects.

Targeted Drug Delivery: The cell-penetrating properties of this compound could be harnessed to deliver other molecules, such as small molecule drugs or nucleic acids, into cells. By conjugating a therapeutic agent to this compound, it may be possible to enhance its cellular uptake and target it to specific cell types, potentially increasing its efficacy while reducing systemic toxicity. nih.govresearchgate.net

The development of this compound-based probes would not only advance our understanding of its own biological activities but also provide new tools for the broader cell biology community.

Computational Approaches in this compound Design and Prediction of Activity

Computational modeling and bioinformatics are increasingly powerful tools in peptide research, offering the potential to accelerate the discovery and optimization of novel therapeutic peptides like this compound.

In Silico Prediction of Activity and Toxicity: Various computational tools and databases are available to predict the antimicrobial and cytotoxic properties of peptides based on their amino acid sequence and physicochemical properties. acs.orgpreprints.orgnih.gov These tools can be used to perform an initial in silico screening of this compound analogs, predicting their efficacy against different pathogens and their potential for hemolytic activity. acs.org This can help prioritize which analogs to synthesize and test experimentally, saving time and resources.

Rational Design of Analogs: Computational approaches can guide the rational design of this compound analogs with improved characteristics. For example, quantitative structure-activity relationship (QSAR) models can identify the key structural features that contribute to the peptide's activity and selectivity. acs.org This knowledge can then be used to design new sequences with enhanced potency, reduced toxicity, or improved stability. Helical wheel projections can be used to visualize the amphipathic nature of the peptide and guide modifications to optimize the distribution of charged and hydrophobic residues. wur.nl

Molecular Docking and Simulation: Molecular docking simulations can be used to predict how this compound and its analogs bind to specific molecular targets, such as bacterial membranes or receptors on cancer cells. nih.govmissouri.edunih.gov These simulations can provide detailed insights into the binding interactions and help to explain the observed biological activity. As mentioned previously, molecular dynamics simulations can further elucidate the dynamic process of membrane disruption.

The integration of these computational methods into this compound research will undoubtedly facilitate the development of new and improved peptide-based therapeutics.

Integration of this compound Research into Broader Academic Fields

The unique properties of this compound open up possibilities for its application in diverse scientific disciplines beyond its immediate antimicrobial and anticancer potential.

Biomaterials Science: The antimicrobial and bioactive properties of this compound make it an attractive candidate for incorporation into biomaterials. nih.govmdpi.comnih.gov For example, it could be coated onto the surface of medical implants to prevent bacterial colonization and biofilm formation, a major cause of implant-associated infections. acs.org It could also be incorporated into wound dressings to promote healing and prevent infection. Furthermore, its potential to influence cell behavior could be explored in the context of tissue engineering, where it might be used to guide cell differentiation or tissue regeneration. nih.govnih.gov

Drug Delivery Systems: As a cell-penetrating peptide, this compound could be a key component in the development of advanced drug delivery systems. nih.govresearchgate.netiptsalipur.org It could be used to create peptide-drug conjugates or to functionalize nanoparticles for targeted delivery of therapeutic agents to specific tissues or cells, such as tumors. nih.govresearchgate.net This could lead to more effective and less toxic cancer therapies.

Systems Biology: A systems biology approach could be employed to understand the global effects of this compound on a cell. By using high-throughput techniques like transcriptomics, proteomics, and metabolomics, researchers can analyze how the peptide alters gene expression, protein levels, and metabolic pathways within a cell. This would provide a comprehensive picture of its mechanism of action and could reveal novel therapeutic targets.

By fostering collaborations between peptide chemists, microbiologists, cancer biologists, materials scientists, and computational biologists, the full potential of this compound as both a therapeutic agent and a versatile research tool can be realized.

Q & A

Basic Research Questions

Q. How should researchers design robust experiments to investigate the biochemical activity of Hymenochirin-4B?

  • Methodological Answer : Begin by clearly defining the independent (e.g., this compound concentration, exposure time) and dependent variables (e.g., antimicrobial efficacy, cytotoxicity) using frameworks like PICO (Population, Intervention, Comparison, Outcome) . Validate protocols with positive/negative controls and replicate experiments to account for variability. For example, use standardized cell lines and reference compounds (e.g., known antimicrobial peptides) to benchmark results .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer : Document synthesis steps rigorously, including reagent purity, reaction conditions, and purification methods (e.g., HPLC gradients). Use IUPAC nomenclature for compound identification and provide full spectral data (NMR, MS) in supplementary materials. Cross-validate results with independent labs to confirm structural and functional consistency .

Q. How can researchers conduct a systematic literature review to contextualize this compound within existing peptide-based therapeutics?

  • Methodological Answer : Employ databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND (antimicrobial OR cytotoxicity)"). Prioritize primary sources and assess study quality via criteria such as sample size, statistical methods, and conflict of interest disclosures. Use citation management tools to track relevant studies .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be analyzed and resolved?

  • Methodological Answer : Apply triangulation by comparing results from orthogonal assays (e.g., fluorescence microscopy for membrane disruption vs. proteomic profiling for intracellular targets). Evaluate methodological differences (e.g., cell type specificity, assay sensitivity) and use meta-analysis to identify trends. Engage in peer discussions or preprint feedback to refine hypotheses .

Q. What integrative approaches are recommended for studying this compound’s multi-omics interactions (e.g., proteomic, transcriptomic)?

  • Methodological Answer : Combine high-throughput techniques (e.g., RNA-seq, mass spectrometry) with bioinformatics tools (e.g., STRING for protein networks, DAVID for pathway enrichment). Validate omics findings with functional assays (e.g., CRISPR knockouts) and correlate with phenotypic outcomes. Use open-source platforms like GitHub for data sharing and reproducibility .

Q. How can researchers validate the specificity of this compound’s biological targets in complex systems?

  • Methodological Answer : Employ competitive binding assays (e.g., surface plasmon resonance) and genetic perturbation (e.g., siRNA knockdowns). Cross-reference with structural modeling (e.g., molecular docking simulations) to predict binding affinities. Publish raw datasets and analysis pipelines to facilitate independent verification .

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